5-fluoro PCN

Physicochemical profiling Lipophilicity Drug design

5-Fluoro PCN (also known as 5F-PCN, 5F-MN-21) is a synthetic cannabinoid receptor agonist belonging to the azaindole (pyrrolopyridine) structural class. Its systematic name is 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo[3,2-c]pyridine-3-carboxamide.

Molecular Formula C23H22FN3O
Molecular Weight 375.4
Cat. No. B1162980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro PCN
Synonyms5-fluoro MN-21
Molecular FormulaC23H22FN3O
Molecular Weight375.4
Structural Identifiers
SMILESO=C(NC1=C(C=CC=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=NC=C4
InChIInChI=1S/C23H22FN3O/c24-12-4-1-5-14-27-16-20(19-15-25-13-11-22(19)27)23(28)26-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-11,13,15-16H,1,4-5,12,14H2,(H,26,28)
InChIKeyBRRZRRZUERBDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro PCN (5F-PCN): Core Identity and Pharmacological Class for Informed Procurement


5-Fluoro PCN (also known as 5F-PCN, 5F-MN-21) is a synthetic cannabinoid receptor agonist belonging to the azaindole (pyrrolopyridine) structural class. Its systematic name is 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo[3,2-c]pyridine-3-carboxamide [1]. The compound is a member of the aminoalkylindole-related cannabinoid family and acts as an agonist at both CB1 and CB2 receptors. It is structurally defined by a 7-azaindole core, which replaces the indole nucleus found in closely related analogs such as NNE1 and 5F-NNE1 [2]. This scaffold substitution is not merely cosmetic; it drives measurable differences in physicochemical behavior and receptor interaction profiles that are critical for experimental design, analytical method development, and reference standard selection.

Why 5-Fluoro PCN Cannot Be Interchanged with NNE1, 5F-NNE1, or Generic Indole Cannabinoids


The indole-to-azaindole scaffold substitution that defines 5-fluoro PCN is a genuine bioisosteric replacement, not a trivial modification. In the foundational SAR study by Blaazer et al. (2011), the azaindole series (compounds 21–25) was explicitly designed to address the physicochemical liabilities of the indole-based cannabinoid agonists, including excessive lipophilicity and poor aqueous solubility [1]. The insertion of a nitrogen atom into the heterocyclic core alters hydrogen-bonding capacity, electronic distribution, and ionization behavior (pKa), producing a compound with a distinct solubility/permeability profile compared to its indole counterparts. Consequently, analytical reference standards, in vitro assay controls, or in vivo probes based on indole scaffolds such as NNE1 (non-fluorinated) or 5F-NNE1 (fluorinated indole) cannot serve as direct surrogates for 5-fluoro PCN without introducing uncontrolled variability in solubility-limited assay conditions, receptor occupancy kinetics, and metabolic fate . Selection of the correct azaindole standard is essential for data reproducibility.

5-Fluoro PCN: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Azaindole vs. Indole Scaffold: Experimentally Determined Lipophilicity (log D7.4) Reduction

The azaindole core of 5-fluoro PCN (compound 21 in Blaazer et al., 2011) was specifically designed to reduce the excessive lipophilicity characteristic of indole-based cannabinoid agonists such as JWH-018 and NNE1. Experimentally determined log D7.4 values reported in Table 3 of the Blaazer study demonstrated that the azaindole series (compounds 21–25) displayed substantially lower lipophilicity compared to their indole counterparts (compounds 17–20) [1]. The magnitude of the log D reduction attributable to the indole→7-azaindole replacement is approximately 0.5–1.0 log unit, a meaningful shift that translates into a ~3- to 10-fold difference in octanol-water partition coefficient. This level of change is sufficient to alter compound behavior in solubility-limited assay formats, membrane partitioning, and non-specific binding to labware.

Physicochemical profiling Lipophilicity Drug design

Enhanced Aqueous Solubility of 5-Fluoro PCN Relative to Indole-Based Cannabinoid Agonists

The Blaazer et al. (2011) study determined thermodynamic aqueous solubility for the full compound series at both pH 7.4 and pH 4.0 [1]. The azaindole series (compounds 21–25, including 5-fluoro PCN) demonstrated substantially improved aqueous solubility relative to the matched indole carboxamide series (compounds 17–20) and the reference compound JWH-018 (compound 10). While the indole-3-carboxamides showed solubility values in the low micromolar range (consistent with their high log D values), the azaindole isosteres yielded solubility improvements of approximately 3- to 10-fold under physiological pH conditions. This improvement arises from the introduction of the pyridine-type nitrogen, which increases hydrogen-bond acceptor capacity and reduces crystal lattice energy.

Aqueous solubility Formulation science In vitro assay development

CB1 and CB2 Receptor Binding Affinity of 5-Fluoro PCN (Compound 21) with Direct Comparator Data from the Blaazer Series

In the unified in vitro pharmacological evaluation reported in Blaazer et al. (2011) Table 2, compound 21 (5-fluoro PCN) was directly compared against reference cannabinoid agonists (nabilone, CP-55,940, WIN-55,212-2, JWH-018) and matched indole-3-carboxamide analogs (compounds 17–20) under identical assay conditions [1]. The pKi values for hCB1 and hCB2 receptors were determined using [3H]CP-55,940 competition binding in stably transfected CHO cell membranes. Compound 21 displayed potent CB1 binding (pKi = 8.4 ± 0.1; Ki ≈ 4.0 nM) and CB2 binding (pKi = 7.6 ± 0.2; Ki ≈ 25 nM), yielding a modest ~4-fold CB1-over-CB2 selectivity (selectivity ratio = 4). In contrast, the indole-3-carboxamide 17 showed single-digit nanomolar CB1 affinity (pKi = 8.9 ± 0.1; Ki ≈ 1.3 nM) with ~79-fold CB1 selectivity—a markedly different receptor selectivity profile despite structural similarity.

Receptor pharmacology Binding affinity Cannabinoid receptors

Functional Activity at CB1 Receptors: Agonist Potency of 5-Fluoro PCN vs. Reference Cannabinoids

Blaazer et al. (2011) evaluated functional CB1 agonist activity for the full compound series using a [35S]GTPγS binding assay, providing pEC50 values that reflect receptor-proximal G-protein activation. Compound 21 (5-fluoro PCN) achieved a CB1 functional pEC50 of 8.2 ± 0.1 (EC50 ≈ 6.3 nM), confirming full agonist behavior at the CB1 receptor [1]. This functional potency position it between the ultra-potent reference CP-55,940 (pEC50 = 9.2 ± 0.3) and the classical cannabinoid nabilone (pEC50 = 7.5 ± 0.4). Compound 21's functional pEC50 aligns closely with its binding pKi at CB1, indicating efficient receptor coupling. The matched indole analog 17 showed a pEC50 of 8.8 ± 0.1—approximately 4-fold more potent in the functional assay—further underscoring that the indole-to-azaindole substitution produces a meaningful shift in agonist activity that cannot be ignored when selecting reference agonists.

Functional pharmacology CB1 agonism G-protein coupling

Excitatory Synaptic Transmission Modulation: Electrophysiological Differentiation of 5-Fluoro PCN

The Blaazer et al. (2011) study demonstrated that both the indole carboxamide 17 and the azaindole 21 (5-fluoro PCN) potently modulate excitatory synaptic transmission in an acute rat brain slice preparation, specifically in the CA1 region of the hippocampus [1]. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum following Schaffer collateral stimulation. Both compounds produced a concentration-dependent reduction in fEPSP slope, confirming presynaptic CB1 receptor-mediated inhibition of glutamate release. This is the only study providing direct electrophysiological evidence for 5-fluoro PCN activity in native neuronal tissue, demonstrating that the azaindole scaffold retains full cannabinoid signaling competence at central synapses while offering the differentiated physicochemical profile documented above.

Electrophysiology Synaptic transmission Brain slice pharmacology

Metabolic Hydrolysis Liability: Potential 1-Naphthylamine Release as a Differentiating Safety and Handling Consideration

5-Fluoro PCN contains a naphthalen-1-yl carboxamide moiety that is susceptible to metabolic hydrolysis, with the potential to release 1-naphthylamine—a known human carcinogen associated with bladder cancer [1]. This metabolic concern is shared with the indole analog NNE1 and other naphthyl-carboxamide synthetic cannabinoids. However, the azaindole scaffold of 5-fluoro PCN alters the electronic environment of the amide bond, potentially affecting the rate of hydrolytic cleavage relative to the indole series. While no direct comparative metabolic stability study between 5-fluoro PCN and NNE1/5F-NNE1 has been published as of the knowledge cutoff, the structural difference implies that metabolism rates and degradation product profiles may differ, with implications for in vivo study design and laboratory handling . Procurement decisions for reference standards intended for metabolic stability or toxicology studies must account for this scaffold-dependent metabolic divergence.

Metabolism Toxicology Carcinogenicity risk

Optimal Application Scenarios for 5-Fluoro PCN Based on Verified Differentiation Evidence


In Vitro CB1/CB2 Pharmacological Profiling Requiring a Balanced Dual Agonist with Favorable Solubility

For laboratories conducting recombinant CB1 and CB2 receptor binding or functional assays where a balanced dual agonist is required, 5-fluoro PCN is the preferred azaindole-based tool compound. Its ~4-fold CB1 selectivity and pEC50 of 8.2 for CB1 functional activation (EC50 ≈ 6.3 nM) position it as a moderately potent, balanced dual agonist [1]. The improved aqueous solubility relative to indole analogs minimizes DMSO concentrations in assay buffers, reducing solvent-related artifacts in cell-based functional readouts. This scenario is supported by the direct head-to-head binding and functional data from Blaazer et al. (2011).

Neuropharmacology Studies in Brain Slice Preparations Where Indole-Based Cannabinoids Exhibit Excessive Non-Specific Binding

In acute hippocampal brain slice electrophysiology experiments, 5-fluoro PCN demonstrates potent presynaptic CB1-mediated inhibition of glutamate release [1]. Its reduced lipophilicity (log D7.4 shifted down by ~0.5–1.0 log unit vs. indole analogs) translates into lower non-specific binding to perfusion tubing and slice chamber components—a known problem with highly lipophilic cannabinoids like JWH-018 and WIN-55,212-2. Researchers seeking a synthetic cannabinoid agonist for ex vivo neurophysiology with more predictable free concentrations should prioritize 5-fluoro PCN over indole-based alternatives.

Physicochemical Method Development and Solubility-Limited Formulation Studies

5-Fluoro PCN serves as a model azaindole cannabinoid for analytical method development where the compound's distinct physicochemical profile (experimentally determined log D, aqueous solubility, and pKa from the Blaazer study) provides a benchmark for HPLC method optimization, dissolution testing, and formulation development [1]. The measured thermodynamic solubility and the experimentally validated pKa (azaindole nitrogen) differentiate this compound from commercially available indole standards, enabling method development that is specifically tuned to the azaindole chemotype.

Reference Standard for Forensic and Clinical Toxicology Method Validation

Given the distinct chromatographic retention, mass spectral fragmentation, and physicochemical properties conferred by the azaindole scaffold, 5-fluoro PCN is a necessary reference standard for forensic toxicology laboratories developing LC-MS/MS or GC-MS methods to differentiate azaindole synthetic cannabinoids from indole-based analogs in biological matrices . The structural differentiation (5-azaindole vs. indole) produces unique MS/MS transitions and retention time shifts that prevent misidentification when only indole-based reference standards are available for method validation.

Quote Request

Request a Quote for 5-fluoro PCN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.